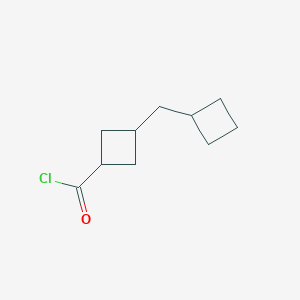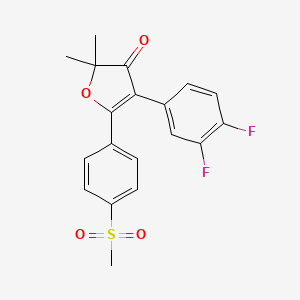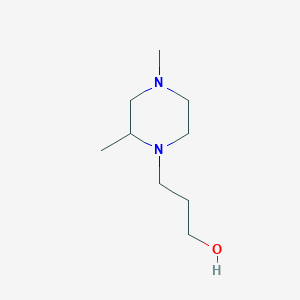
3-(2,4-Dimethylpiperazin-1-YL)propan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Dimethylpiperazin-1-yl)propan-1-ol is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds containing nitrogen atoms at opposite positions in a six-membered ring. This compound is characterized by the presence of a 2,4-dimethylpiperazine moiety attached to a propanol group. It has various applications in scientific research and industry due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylpiperazin-1-yl)propan-1-ol typically involves the reaction of 2,4-dimethylpiperazine with an appropriate alkylating agent. One common method is the reaction of 2,4-dimethylpiperazine with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like tetrahydrofuran (THF) at room temperature, yielding the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
3-(2,4-Dimethylpiperazin-1-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various alkylated derivatives.
科学的研究の応用
3-(2,4-Dimethylpiperazin-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 3-(2,4-Dimethylpiperazin-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
3-(4-Methylpiperazin-1-yl)propan-1-ol: Similar in structure but with a methyl group at a different position.
3-(Piperidin-1-yl)propan-1-ol: Contains a piperidine ring instead of a piperazine ring.
Uniqueness
3-(2,4-Dimethylpiperazin-1-yl)propan-1-ol is unique due to the presence of two methyl groups on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its overall efficacy in various applications .
特性
CAS番号 |
91551-60-9 |
|---|---|
分子式 |
C9H20N2O |
分子量 |
172.27 g/mol |
IUPAC名 |
3-(2,4-dimethylpiperazin-1-yl)propan-1-ol |
InChI |
InChI=1S/C9H20N2O/c1-9-8-10(2)5-6-11(9)4-3-7-12/h9,12H,3-8H2,1-2H3 |
InChIキー |
PZLAWOKUXXHMHH-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CCN1CCCO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



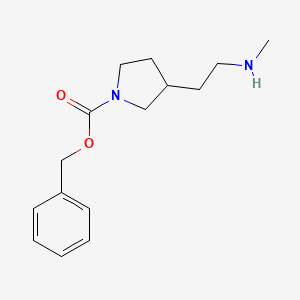
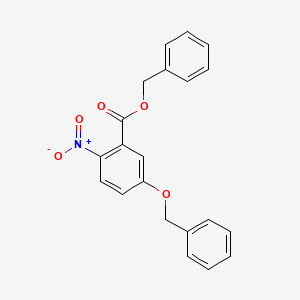
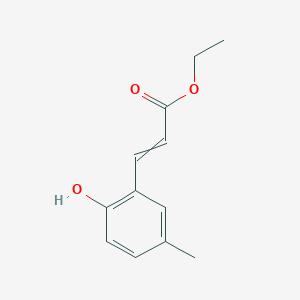
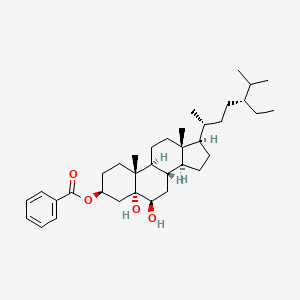
![(5-Methyl-[1,3,4]thiadiazol-2-yl)-carbamic acid phenyl ester](/img/structure/B13967187.png)
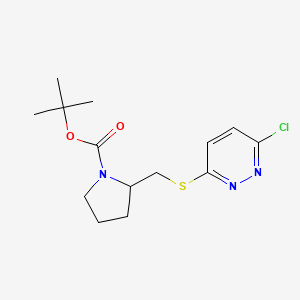
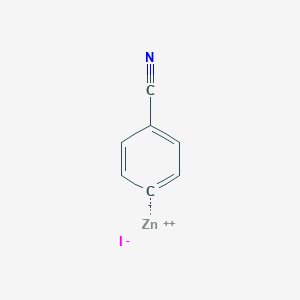
![1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminopropan-1-one](/img/structure/B13967210.png)
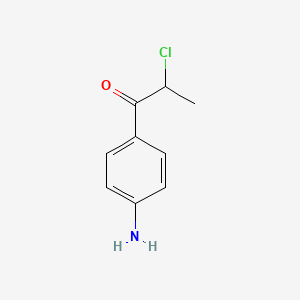
![4-[2-(Tert-butyl-dimethyl-silanyloxy)-ethoxy]-phenol](/img/structure/B13967230.png)
![2-Bromo-1-[2-(hydroxymethyl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B13967232.png)
